molecular formula C6H13NO2S B13692412 3-[1-(Methylsulfonyl)ethyl]azetidine

3-[1-(Methylsulfonyl)ethyl]azetidine

Cat. No.: B13692412
M. Wt: 163.24 g/mol
InChI Key: XCZKLRGHFWRHGG-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)ethyl]azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. These compounds are valuable in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)ethyl]azetidine can be achieved through several methods. One notable approach involves the use of photo-induced copper catalysis via a [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)ethyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)ethyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Methylsulfonyl)ethyl]azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. The presence of the methylsulfonyl group enhances its potential for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(1-methylsulfonylethyl)azetidine

InChI

InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3

InChI Key

XCZKLRGHFWRHGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)S(=O)(=O)C

Origin of Product

United States

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